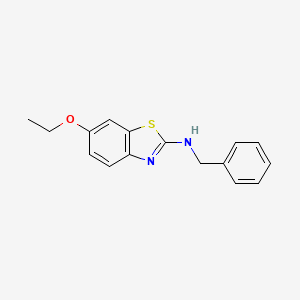

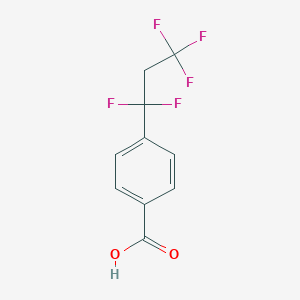

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are compounds of significant interest due to their wide range of pharmaceutical and biological applications. These compounds have been studied extensively for their potential as therapeutic agents, particularly in the context of enzyme inhibition, anticonvulsant activity, and antitumor properties . The specific compound , N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, is a derivative of the benzothiazole family, which suggests it may possess similar biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions or coupling reactions such as the Suzuki cross-coupling. For instance, 2-amino-6-arylbenzothiazoles have been synthesized using Suzuki cross-coupling reactions with aryl boronic acids or esters, yielding products with moderate to excellent yields . Similarly, N-substituted benzothiazol-2-yl amides have been synthesized through EDC coupling reactions . These methods highlight the versatility and efficiency of synthesizing benzothiazole derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which can be further modified with various substituents. The crystal structure of related compounds has been determined, revealing planar benzothiazole rings and various conformations of attached rings or groups . These structural analyses are crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives participate in a variety of chemical reactions, including hydrogen bonding and intermolecular interactions, which are essential for their biological activities. For example, the formation of hydrogen bonds and one-dimensional chains has been observed in the crystal structures of some benzothiazole compounds . These interactions are likely to influence the biological efficacy of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Techniques like infrared spectroscopy, thermogravimetric analysis, and NMR spectroscopy have been used to characterize these properties . Understanding these properties is important for the development of benzothiazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.

科学的研究の応用

Chemistry and Properties

Benzothiazole derivatives, including N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, have been studied for their chemical properties and applications in synthesis. The literature emphasizes the variability in the chemistry of benzothiazoles, highlighting their preparation procedures, properties, and the formation of complex compounds. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and have been explored for their biological and electrochemical activity. This foundational knowledge opens avenues for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

Benzothiazole derivatives are known for their broad spectrum of biological activities. Studies have documented their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. The structural simplicity of 2-arylbenzothiazoles, for example, makes them potential antitumor agents. Some benzothiazole-containing compounds are currently in clinical use for treating various diseases, underlining the significance of this scaffold in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Recent research has focused on the development of new drugs and materials using benzothiazole derivatives, owing to their industrial demand and biological activity. Novel synthesis methods, including green chemistry principles, highlight the potential of these compounds for creating pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Structural Activity Relationship (SAR)

The exploration of the structural activity relationship (SAR) of benzothiazole derivatives illuminates their importance in medicinal chemistry. These compounds exhibit various pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer, based on structural modifications, particularly at the C-2 and C-6 positions. This versatility makes the benzothiazole scaffold a key focus for developing new therapeutic agents (Bhat & Belagali, 2020).

将来の方向性

特性

IUPAC Name |

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKHFGRLSGXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)

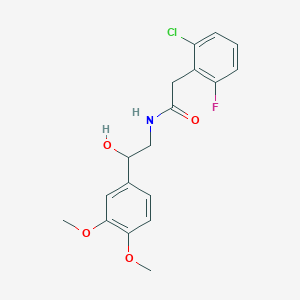

![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

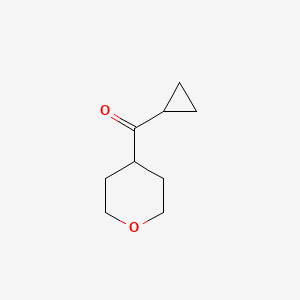

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)

![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)